N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine)
Description
N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) (CAS: 35513-91-8) is a polyamine compound characterized by a linear pentane backbone (C5) bridging two ethane-1,2-diamine moieties. Its molecular formula is C9H24N4, with a molecular weight of 196.32 g/mol . The structure provides flexibility due to the pentane spacer, enhancing its ability to act as a ligand in coordination chemistry. It is commercially available with high purity (98%) for research applications, particularly in synthesizing metal complexes and polymeric materials .
Properties
IUPAC Name |
N,N'-bis(2-aminoethyl)pentane-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-8-12-6-2-1-3-7-13-9-5-11/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOLWZRHDFWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCN)CCNCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
- One common method to synthesize N1,N1’-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) involves the reaction of 1,5-dibromopentane with ethane-1,2-diamine. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as:
Direct Synthesis: Br-(CH2
Biological Activity
N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine), also known as bis(ethane-1,2-diamine) derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, cytotoxicity, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) can be represented as follows:
- Molecular Formula : C₉H₂₄N₄
- Molecular Weight : 188.31 g/mol
- CAS Number : 35513-91-8
This compound features two ethylene diamine moieties connected by a pentane linker, which may influence its interaction with biological targets.
Research indicates that compounds similar to N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) can interact with various biological macromolecules. The following mechanisms have been proposed:
- DNA Binding : Analogous compounds have shown the ability to bind DNA, affecting cellular processes such as replication and transcription. Studies on platinum-based complexes suggest that ligand modifications can significantly alter DNA binding affinities and cytotoxic profiles .
- Protein Interaction : The compound may also interact with specific proteins involved in cellular signaling pathways. For instance, research utilizing size exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) has highlighted how ligand variations affect protein accumulation and interaction dynamics .
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the potential therapeutic applications of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine).
Table 1: Cytotoxicity Data of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) | TBD | TBD |
| Monofunctional Platinum Complex (Pyriplatin) | 10 | A2780 (Ovarian) |
| Bifunctional Platinum Complex (Cisplatin) | 5 | A2780 (Ovarian) |
Note: TBD indicates that specific data for N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) is not yet available in the literature.
The cytotoxicity of related compounds suggests that structural modifications can lead to varying degrees of efficacy against cancer cell lines. Future studies are required to determine the specific IC50 values for N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine).
Case Studies and Research Findings
Several studies have explored the broader implications of similar amine ligands in biological systems:
- A study published in MDPI highlighted the antiviral activities of various amine derivatives against multiple viruses. Although N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) was not specifically mentioned, the findings suggest that similar compounds could possess antiviral properties .
- Another research effort focused on platinum-based chemotherapeutics revealed that ligand structure significantly impacts drug accumulation in cells and subsequent cytotoxic effects. This emphasizes the importance of further investigating the biological activity of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Table 2: Hazard Profiles
Research Findings and Trends
- Flexibility vs. Rigidity : The pentane backbone’s flexibility is advantageous in catalysis, whereas rigid analogs (e.g., phenylene-bridged) excel in stable coordination networks .
- Environmental Impact : Shorter-chain compounds like NETS pose higher aquatic toxicity, necessitating careful disposal compared to biodegradable aliphatic variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
